3-Hydrazinyl-4-methoxypyridine dihydrochloride

Description

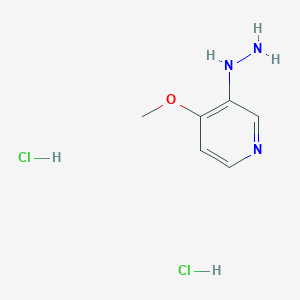

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-methoxypyridin-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.2ClH/c1-10-6-2-3-8-4-5(6)9-7;;/h2-4,9H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVYIBIAOJISGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558149 | |

| Record name | 3-Hydrazinyl-4-methoxypyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120256-22-6 | |

| Record name | 3-Hydrazinyl-4-methoxypyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-4-methoxypyridine dihydrochloride typically involves the reaction of 4-methoxypyridine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

4-Methoxypyridine+Hydrazine HydrateHCl, Reflux3-Hydrazinyl-4-methoxypyridine dihydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-4-methoxypyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazones or other reduced forms.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Hydrazinyl-4-methoxypyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-4-methoxypyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The methoxy group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Positioning

4-Hydrazinylpyridine Hydrochloride (CAS 20815-52-5)

- Similarity : 0.61 (compared to target compound) .

- Key Differences : The hydrazinyl group is at the 4-position instead of the 3-position, and it lacks the 4-methoxy substituent.

- Implications: Positional isomerism significantly alters electronic properties and reactivity.

3-Hydrazinylpyridine Dihydrochloride (CAS 364727-74-2)

- Similarity : 0.56 .

- Key Differences : Lacks the 4-methoxy group present in the target compound.

- Implications : The methoxy group in the target compound enhances electron density on the pyridine ring, influencing binding affinity in biological systems (e.g., enzyme inhibition) .

(4-Pyridylmethyl)hydrazine Dihydrochloride

Methoxy-Substituted Pyridine Derivatives

2-Methoxy-4-(3-piperidinyloxy)pyridine Dihydrochloride

- Structure : Methoxy at 2-position, piperidinyloxy at 4-position .

- Key Differences : Bulkier piperidinyloxy substituent versus hydrazinyl in the target compound.

- Implications : The piperidinyloxy group introduces steric bulk, which may hinder interactions in tight binding pockets (e.g., receptor sites) .

(3-Methoxypyridin-4-yl)methanamine Dihydrochloride

Salt Form Comparisons

Trientine Dihydrochloride

- Application : Copper chelation therapy .

- Key Insight : Dihydrochloride salts improve solubility and bioavailability compared to free bases, a property likely shared with the target compound .

Azoamidine Dihydrochloride Initiators

Stability and Handling

Like other hydrochloride salts (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride), the target compound requires storage in cool, dry conditions with adequate ventilation to prevent degradation .

Biological Activity

3-Hydrazinyl-4-methoxypyridine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine functional group attached to a pyridine ring, which is further substituted with a methoxy group. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing hydrazine moieties exhibit significant antimicrobial properties. For instance, studies on related acylhydrazones have demonstrated their effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, which may also apply to this compound.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Microbial Target | Activity Level |

|---|---|---|

| Acylhydrazone A | MRSA | High |

| Acylhydrazone B | E. coli | Moderate |

| 3-Hydrazinyl-4-methoxypyridine | Pending Investigation | TBD |

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Compounds with similar structures have been found to induce apoptosis in various cancer cell lines, possibly through the inhibition of specific kinases or by modulating signaling pathways involved in cell proliferation .

Case Study:

In a study involving hydrazine derivatives, certain compounds demonstrated cytotoxic effects against human cancer cell lines, outperforming traditional chemotherapeutics in some cases. This suggests that this compound could be a candidate for further development as an anticancer agent.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The hydrazine group can form hydrogen bonds with target proteins, potentially inhibiting enzyme activity or altering receptor functions. For example, studies indicate that hydrazine derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell growth .

Research Findings

Recent research has focused on synthesizing novel derivatives of hydrazine compounds to enhance their bioactivity. For instance, modifications to the methoxy group or the introduction of additional substituents have been shown to improve antimicrobial and anticancer properties .

Table 2: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Hydrazinyl-4-methoxypyridine dihydrochloride, and what reaction conditions are critical for achieving high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated pyridine precursors (e.g., 3-chloro-4-methoxypyridine) with hydrazine hydrate. Critical parameters include solvent selection (ethanol, DMF, or THF), temperature control (0–150°C), and catalysts like copper sulfate to enhance reactivity . Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity.

Table 1: Representative Synthesis Conditions

| Precursor | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-4-methoxypyridine | Ethanol | CuSO₄ | 80–100 | 65–75 |

| Pyridine N-oxide derivative | DMF | Ag₂O | 120–150 | 50–60 |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies hydrazine and methoxy group positions (δ 3.8–4.2 ppm for OCH₃; δ 6.5–8.5 ppm for pyridine protons) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 202).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-N hydrazine bonds ≈ 1.38 Å) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a precursor for bioactive molecules, such as antimicrobial agents (e.g., analogs of octenidine dihydrochloride ). Researchers functionalize the hydrazine group to develop inhibitors targeting bacterial enzymes or viral proteases.

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Refer to SDS guidelines for storage (dry, <25°C) and disposal. Hydrazine derivatives may form explosive peroxides; test for peroxides if stored long-term .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, aiding in reactivity predictions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions like over-substitution?

- Methodological Answer :

- DoE Approach : Vary solvent polarity (e.g., acetonitrile vs. THF), stoichiometry (hydrazine:precursor ratio 1.5:1 to 2:1), and reaction time (6–24 hrs). Monitor via TLC.

- Catalyst Screening : Test transition metals (e.g., Pd/C for dehalogenation suppression) .

Q. How to resolve contradictions between experimental crystallographic data and computational structural predictions?

- Methodological Answer :

-

Hybrid DFT : Combine B3LYP with exact exchange terms to improve bond-length accuracy .

-

Dynamic Correlations : Use MP2 or CCSD(T) for dispersion corrections in non-covalent interactions (e.g., hydrogen bonding in crystal packing) .

Table 2: Computational vs. Experimental Bond Lengths

Bond Type Experimental (Å) B3LYP (Å) CCSD(T) (Å) C-N (hydrazine) 1.38 1.42 1.39 C-O (methoxy) 1.43 1.45 1.44

Q. What strategies are effective in designing biological activity assays for derivatives of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use MIC (minimum inhibitory concentration) tests against P. aeruginosa (agar dilution method, 24–48 hrs incubation) .

- Enzyme Inhibition : Screen against bacterial dihydrofolate reductase via UV-Vis kinetics (IC₅₀ determination at 340 nm).

Q. What challenges arise in modeling the solvation effects of this compound using DFT?

- Methodological Answer :

- Implicit vs. Explicit Solvent : PCM models underestimate hydrogen-bonding interactions; use QM/MM with explicit water molecules.

- Free Energy Perturbation : Calculate solvation free energy differences (ΔG) between protonated and neutral forms in aqueous media .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) at pH 2–8. Monitor via HPLC for hydrolysis products (e.g., methoxy group cleavage at pH <3).

- Buffer Selection : Phosphate buffer (pH 7.4) mimics physiological conditions; avoid acetate buffers (catalyzes degradation at low pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.